1-[(1E)-3-bromoprop-1-en-1-yl]-2-nitrobenzene
Description
Significance of Allylic Halides as Synthetic Intermediates
Allylic halides, such as the 3-bromoprop-1-en-1-yl group in the title compound, are highly valued intermediates in organic synthesis. Their enhanced reactivity is a key feature, making them excellent substrates for a range of nucleophilic substitution reactions.
Allylic halides are particularly adept at undergoing S(_N)2 reactions, often at rates significantly faster than their saturated counterparts. This increased reactivity is attributed to the stabilization of the transition state through hyperconjugation with the adjacent π-system of the double bond. This allows for the facile introduction of a wide variety of nucleophiles, including amines, alkoxides, and carbanions, to form new carbon-heteroatom and carbon-carbon bonds.
Furthermore, the allylic system can participate in transition-metal-catalyzed reactions, such as the renowned palladium-catalyzed allylic substitution. This powerful method allows for the stereoselective formation of new bonds, offering a high degree of control in the synthesis of complex molecules. The versatility of allylic halides makes them indispensable in the synthesis of natural products, pharmaceuticals, and polymers.
Role of Nitrobenzene (B124822) Derivatives in Advanced Chemical Transformations
Nitrobenzene and its derivatives are fundamental building blocks in the synthesis of a vast array of organic compounds. The strong electron-withdrawing nature of the nitro group profoundly influences the reactivity of the aromatic ring and serves as a versatile functional handle for further chemical modifications.
One of the most common transformations of nitroaromatics is their reduction to the corresponding anilines. This conversion is a cornerstone of industrial and laboratory synthesis, providing access to a wide range of dyes, pharmaceuticals, and agrochemicals. A variety of reducing agents can be employed, offering a high degree of functional group tolerance.
The nitro group also activates the aromatic ring towards nucleophilic aromatic substitution (S(_N)Ar), particularly at the ortho and para positions. This allows for the displacement of suitable leaving groups by nucleophiles, a reaction that is otherwise difficult to achieve with unactivated aromatic systems. Additionally, the nitro group can direct ortho-lithiation and participate in various cyclization reactions, leading to the formation of diverse heterocyclic systems. The diverse reactivity of nitroaromatics makes them crucial intermediates in the construction of complex molecular frameworks. amazonaws.com
General Academic Context of 1-[(1E)-3-bromoprop-1-en-1-yl]-2-nitrobenzene within Modern Synthetic Chemistry
This compound is a bifunctional molecule that combines the reactivity of both an allylic bromide and a nitroaromatic compound. This unique arrangement within a single molecule opens up possibilities for a range of synthetic strategies, particularly in the construction of nitrogen-containing heterocycles.
The close proximity of the electrophilic allylic bromide and the reducible nitro group suggests the potential for intramolecular reactions. For instance, reduction of the nitro group to an amine could be followed by an intramolecular nucleophilic substitution of the bromide to form a cyclic structure. Such tandem or cascade reactions are highly sought after in modern synthesis for their efficiency in building molecular complexity in a single step.
Furthermore, the vinyl group and the aromatic ring can participate in various cross-coupling reactions. The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a plausible transformation for this substrate, potentially leading to the formation of more complex stilbene-like structures. organic-chemistry.orgwikipedia.org The presence of both an aryl halide implicit in its potential synthesis from a brominated precursor and an allylic halide provides multiple handles for such metal-catalyzed transformations.
The study of molecules like this compound is therefore situated at the intersection of several key areas of organic synthesis, including the development of new heterocyclic syntheses, the exploration of tandem reactions, and the application of transition-metal catalysis.
Research Findings on this compound
While extensive studies on this specific molecule are not widely available, its synthesis and characterization have been reported, providing a foundation for its potential applications.
Synthesis and Spectroscopic Data
The synthesis of (E)-1-(3-bromoprop-1-en-1-yl)-2-nitrobenzene has been documented, typically proceeding from the corresponding 2-nitrocinnamaldehyde. nih.gov The characterization of the compound is supported by spectroscopic data, which confirms its structure.
Below is a table summarizing the reported nuclear magnetic resonance (NMR) data for the compound.
| Spectroscopic Data | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shifts (δ) and Coupling Constants (J) | 7.93 (d, J = 8.0 Hz, 1H), 7.59 (s, 2H), 7.42 (d, J = 5.6 Hz, 1H), 7.12 (d, J = 15.2 Hz, 1H), 6.39 – 6.31 (m, 1H), 4.15 (d, J = 6.8 Hz, 2H) | 147.8, 133.3, 131.5, 130.4, 129.4, 128.9, 128.8, 124.7, 32.1 |
Data sourced from a supporting information document by the Royal Society of Chemistry. nih.gov
Structure
3D Structure
Properties
CAS No. |
443305-35-9 |
|---|---|
Molecular Formula |
C9H8BrNO2 |
Molecular Weight |
242.07 g/mol |
IUPAC Name |
1-[(E)-3-bromoprop-1-enyl]-2-nitrobenzene |
InChI |
InChI=1S/C9H8BrNO2/c10-7-3-5-8-4-1-2-6-9(8)11(12)13/h1-6H,7H2/b5-3+ |
InChI Key |
YGYUHOIYDZMTDT-HWKANZROSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/CBr)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=CCBr)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Transformation Pathways of 1 1e 3 Bromoprop 1 En 1 Yl 2 Nitrobenzene
Mechanistic Investigations of Allylic Bromide Reactivity
The allylic bromide functionality is a key site for a variety of chemical transformations, primarily nucleophilic substitution and elimination reactions. The presence of a double bond adjacent to the carbon bearing the bromine atom significantly influences the reaction pathways.
Nucleophilic Substitution Reactions (SN1, SN2, SN2') at the Allylic Position
The allylic nature of the bromide in 1-[(1E)-3-bromoprop-1-en-1-yl]-2-nitrobenzene allows for nucleophilic substitution to occur through several mechanisms. The SN1 pathway involves the formation of a resonance-stabilized allylic carbocation intermediate, which can then be attacked by a nucleophile at two different positions, potentially leading to a mixture of products. The SN2 mechanism, a single-step process, is also possible and would involve a backside attack by the nucleophile on the carbon atom bonded to the bromine.
A third possibility is the SN2' reaction, where the nucleophile attacks the carbon atom at the end of the double bond, leading to a rearrangement of the double bond and expulsion of the bromide leaving group. The competition between these pathways is influenced by factors such as the nature of the nucleophile, the solvent, and the steric environment around the reaction centers. For instance, the conversion of 3-bromo-prop-1-ene to prop-2-en-1-ol is an example of an SN2 reaction chegg.com.
Elimination Reactions and Competing Pathways
Elimination reactions, particularly E2 and E1, are common for allylic halides and compete with nucleophilic substitution. pearson.com The E2 mechanism is a concerted process where a base removes a proton from a carbon adjacent to the one bearing the leaving group, simultaneously forming a double bond and expelling the bromide. The E1 mechanism proceeds through a carbocation intermediate, similar to the SN1 pathway, followed by the removal of a proton by a base. lumenlearning.comyoutube.com The reaction conditions, such as the strength of the base and the temperature, play a crucial role in determining whether substitution or elimination is the predominant pathway. lumenlearning.comyoutube.com
Role of the Nitro Group in Aromatic System Activation
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the benzene (B151609) ring. quora.com Its presence deactivates the ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution.
Electrophilic and Nucleophilic Aromatic Reactions involving the Nitroarene Moiety
Due to the deactivating effect of the nitro group, electrophilic aromatic substitution reactions on the nitrobenzene (B124822) ring of the title compound would be significantly slower than on unsubstituted benzene. quora.com The nitro group directs incoming electrophiles to the meta position. wikipedia.orgmsu.edulumenlearning.commasterorganicchemistry.comlibretexts.org
Conversely, the electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). msu.edustackexchange.comechemi.comchemistrysteps.comwikipedia.org For an SNAr reaction to occur, a good leaving group must be present on the ring, typically a halide. In the case of this compound, while the bromine is not directly on the aromatic ring, the nitro group's activation could facilitate reactions if a suitable leaving group were present on the ring itself. The presence of a nitro group ortho or para to a leaving group strongly favors the SNAr mechanism. msu.eduwikipedia.orglibretexts.org
Functional Group Transformations of the Nitro Group (e.g., reduction to amine for further derivatization)
The nitro group itself can be readily transformed into other functional groups, most commonly an amino group through reduction. youtube.com A variety of reducing agents can achieve this transformation, including catalytic hydrogenation (e.g., with Pd/C or Raney nickel), and metals in acidic media (e.g., Fe, Zn, or SnCl2). wikipedia.orgcommonorganicchemistry.com The choice of reagent is important to avoid unwanted side reactions with the allylic bromide or the double bond. For instance, some reducing agents might also reduce the alkene. The resulting aniline derivative can then serve as a versatile intermediate for further synthetic modifications.
| Reagent/Condition | Product | Selectivity Notes |
| Catalytic Hydrogenation (e.g., Pd/C) | Amine | May also reduce the C=C double bond. |
| Raney Nickel | Amine | Often used to avoid dehalogenation. commonorganicchemistry.com |
| Iron (Fe) in acidic media | Amine | Mild and can be selective for the nitro group. commonorganicchemistry.com |
| Zinc (Zn) in acidic media | Amine | Mild and can be selective. commonorganicchemistry.com |
| Tin(II) chloride (SnCl2) | Amine | Mild and often used for selective reductions. commonorganicchemistry.com |
| Sodium Hydrosulfite | Amine | Can be used in aqueous conditions. |
| Lithium aluminum hydride (LiAlH4) | Azo compound | Not suitable for reduction to an amine in aromatic systems. commonorganicchemistry.com |
Olefinic Reactivity and Addition Chemistry of the (1E)-Propenyl System
The carbon-carbon double bond in the (1E)-propenyl system is susceptible to electrophilic addition reactions. Common examples include the addition of halogens (e.g., Br2, Cl2), hydrogen halides (e.g., HBr, HCl), and water (hydration). The regioselectivity of these additions would be influenced by the electronic effects of the attached nitrobenzene ring. The electron-withdrawing nature of the nitro group would likely affect the stability of any carbocation intermediates formed during the addition process, thereby influencing the final product distribution.
Electrophilic Additions to the C=C Double Bond
Electrophilic addition reactions to alkenes are fundamental transformations in organic chemistry. In the case of this compound, the addition of electrophiles like hydrogen halides (HX) proceeds via a carbocation intermediate. The regioselectivity of this addition is governed by the stability of the resulting carbocation.
The addition of hydrogen bromide (HBr) to a similar compound, 2-nitrostyrene, provides insight into this process. The reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The initial attack of the electrophile (H+) occurs at the less substituted carbon of the double bond, leading to the formation of a more stable benzylic carbocation, which is further destabilized by the electron-withdrawing nitro group. Subsequent attack by the bromide ion (Br-) on the carbocation yields the final product.
Table 1: Hypothetical Electrophilic Addition of HBr
| Starting Material | Reagent | Product | Regioselectivity |
| This compound | HBr | 1-(1,2-dibromopropyl)-2-nitrobenzene | Markovnikov addition |
Note: This table is based on established principles of electrophilic addition to activated alkenes and serves as an illustrative example.
Radical Additions to the C=C Double Bond
Radical addition reactions offer an alternative pathway for the functionalization of the C=C double bond, often with regioselectivity complementary to electrophilic additions. The addition of HBr in the presence of peroxides, for instance, proceeds via a radical mechanism and typically results in anti-Markovnikov addition.
In this mechanism, a bromine radical, generated from the interaction of HBr with peroxides, adds to the double bond to form the most stable carbon-centered radical intermediate. For this compound, the bromine radical would add to the carbon atom further from the benzene ring, leading to a more stable benzylic radical. This radical then abstracts a hydrogen atom from HBr to give the anti-Markovnikov product and regenerate a bromine radical, continuing the chain reaction. chemistrysteps.comyoutube.commasterorganicchemistry.comyoutube.com
Table 2: Hypothetical Radical Addition of HBr
| Starting Material | Reagents | Product | Regioselectivity |
| This compound | HBr, Peroxides (ROOR) | 1-(1,3-dibromopropyl)-2-nitrobenzene | Anti-Markovnikov addition |
Note: This table illustrates the expected outcome based on the principles of radical addition to alkenes.
Cross-Coupling Reactions and Organometallic Chemistry
The presence of a vinyl bromide and an allylic bromide functionality within the same molecule, although the prompt specifies the reactivity of the allylic bromide, opens up numerous possibilities for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki-Miyaura, Sonogashira involving the allylic bromide)
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. The allylic bromide in this compound can readily participate in these transformations.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org While the vinyl bromide could also participate, the allylic bromide can undergo Heck-type reactions, particularly intramolecularly or in cascade sequences. organic-chemistry.org The reaction is catalyzed by palladium complexes and requires a base. wikipedia.orglibretexts.org
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. libretexts.orgwikipedia.org The allylic bromide can be coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. yonedalabs.comnih.gov The reaction generally proceeds with retention of the double bond geometry. wikipedia.org
Sonogashira Coupling: The Sonogashira reaction is the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.orgwikipedia.orglibretexts.org The allylic bromide can also participate in Sonogashira-type couplings, leading to the formation of enynes. libretexts.org
Table 3: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Heck | Alkene | Pd(0) catalyst, base | Substituted alkene |
| Suzuki-Miyaura | Organoboron compound | Pd(0) catalyst, base | Allylated arene/alkene |
| Sonogashira | Terminal alkyne | Pd(0)/Cu(I) catalyst, base | 1,4-enyne |
Copper-Mediated Coupling and Conjugate Addition Reactions with Allylic Systems
Copper-catalyzed reactions provide a valuable alternative and sometimes complementary approach to palladium-catalyzed transformations. Copper reagents are particularly effective in reactions involving allylic electrophiles.
Copper-mediated coupling reactions, often utilizing organocuprates (Gilman reagents), can be used to form C-C bonds by reacting with the allylic bromide. These reactions are known for their high efficiency in allylic substitution. Furthermore, copper can catalyze the conjugate addition of various nucleophiles to the α,β-unsaturated system, which could be relevant if the nitro group activates the double bond sufficiently for such a reaction.
Nickel-Catalyzed Transformations
Nickel catalysis has emerged as a powerful tool for cross-coupling reactions, often exhibiting unique reactivity compared to palladium. Nickel catalysts are particularly effective in coupling reactions involving alkyl halides, including allylic bromides.
Nickel-catalyzed cross-coupling of the allylic bromide with Grignard reagents (Kumada coupling) or organozinc reagents (Negishi coupling) can provide efficient routes to allylated products. organic-chemistry.orgrhhz.netrhhz.netorganic-chemistry.orgnih.gov These reactions often proceed under milder conditions and can tolerate a wider range of functional groups compared to their palladium-catalyzed counterparts.
Multi-Component Reactions (MCRs) Involving this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient and atom-economical. The nitroalkene functionality within this compound makes it a suitable candidate for participation in various MCRs.
Nitroalkenes are excellent Michael acceptors and can react with a variety of nucleophiles. mdpi.comresearchgate.netbohrium.comresearchgate.netsemanticscholar.org This reactivity can be harnessed in MCRs to construct complex molecular scaffolds. For example, a three-component reaction involving a nitrostyrene derivative, an alkene, and a xanthate has been reported. mdpi.com Similarly, β-nitrostyrenes are key reactants in the synthesis of pyrrole (B145914) derivatives through MCRs. bohrium.comresearchgate.netsemanticscholar.org The presence of the allylic bromide adds another layer of complexity and potential for further diversification of the products formed in such reactions.
Article on "this compound" Remains Unwritten Due to Lack of Publicly Available Research
Despite a thorough search of scientific databases and online resources, no specific information is publicly available on the reactivity and transformation pathways of the chemical compound this compound, particularly concerning its involvement in three-component coupling reactions with arynes and carbon dioxide or its use in novel multicomponent reaction (MCR) architectures. The information required to construct a detailed and scientifically accurate article, as per the requested outline, appears to be contained within a specific, inaccessible source, denoted as " researchgate.net" in the initial request.
General searches on related compounds and reaction types have yielded broad overviews but no concrete data on the subject compound. For instance, while the reactivity of trans-β-nitrostyrene derivatives in various multicomponent reactions is a documented area of chemical research, the specific behavior of this compound has not been detailed in the available literature. These studies often focus on the synthesis of complex heterocyclic structures.
Similarly, investigations into three-component coupling reactions involving arynes and carbon dioxide have been reported with other substrates, but none have been identified that utilize this compound. This specific transformation pathway, as mentioned in the query, seems to be a novel and very specific area of research that has not been widely disseminated.
The exploration of new MCR architectures is a vibrant field in organic chemistry, aimed at the efficient synthesis of complex molecules in a single step. The potential role of this compound as a building block in such reactions is plausible, given its functional groups. However, without specific experimental data and research findings, any discussion would be purely speculative and would not meet the required standards of scientific accuracy.
A search of chemical compound databases confirms the existence of isomers of the target molecule, but these entries lack any information on chemical reactivity or participation in the types of reactions specified.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 1-[(1E)-3-bromoprop-1-en-1-yl]-2-nitrobenzene, both ¹H and ¹³C NMR provide critical data for its characterization.
Proton NMR (¹H NMR) spectroscopy offers detailed information about the chemical environment of hydrogen atoms within the molecule, allowing for the assignment of stereochemistry and the identification of adjacent functional groups. The ¹H NMR spectrum of this compound was recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃).
The spectrum displays distinct signals corresponding to the aromatic, vinylic, and aliphatic protons. A doublet at 7.93 ppm (J = 8.0 Hz) is assigned to the aromatic proton ortho to the nitro group. A multiplet representing the remaining two aromatic protons is observed at 7.59 ppm. Another doublet at 7.42 ppm (J = 5.6 Hz) corresponds to another aromatic proton. The vinylic proton adjacent to the aromatic ring appears as a doublet at 7.12 ppm with a coupling constant of 15.2 Hz, which is characteristic of an (E)- or trans-configuration of the double bond. The other vinylic proton, which is coupled to the brominated methylene group, is observed as a multiplet between 6.31 and 6.39 ppm. The diastereotopic protons of the methylene group attached to the bromine atom are observed as a doublet at 4.15 ppm (J = 6.8 Hz).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
|---|---|---|---|
| 7.93 | d | 8.0 | Aromatic-H |
| 7.59 | s | Aromatic-H | |
| 7.42 | d | 5.6 | Aromatic-H |
| 7.12 | d | 15.2 | Vinylic-H |
| 6.39 – 6.31 | m | Vinylic-H |
d = doublet, m = multiplet, s = singlet
Carbon-13 NMR (¹³C NMR) spectroscopy is employed to determine the carbon skeleton of the molecule. The spectrum for this compound was recorded at 100 MHz in CDCl₃.
The spectrum shows nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule. The carbon atom of the nitro-substituted aromatic ring is found at 147.8 ppm. The aromatic carbons resonate in the region of 124.7 to 133.3 ppm. The vinylic carbons are observed at 131.5 and 130.4 ppm. The aliphatic carbon of the brominated methylene group gives a signal at 32.1 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) in ppm | Assignment |
|---|---|
| 147.8 | Aromatic C-NO₂ |
| 133.3 | Aromatic C-H |
| 131.5 | Vinylic C-H |
| 130.4 | Vinylic C-H |
| 129.4 | Aromatic C-H |
| 128.9 | Aromatic C-H |
| 128.8 | Aromatic C-H |
| 124.7 | Aromatic C-H |
While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning all proton and carbon signals, especially in complex regions of the spectrum.
A COSY spectrum would show correlations between coupled protons. For instance, it would confirm the coupling between the vinylic protons and the adjacent aromatic and methylene protons. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons, allowing for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For aromatic nitro compounds, the molecular ion peak is often observed. The fragmentation of these compounds is primarily driven by the loss of the nitro group (NO₂) and subsequent cleavages of the side chain. miamioh.edu
The expected molecular ion peak for this compound would appear at m/z corresponding to its molecular weight. The presence of bromine would be indicated by a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the calculation of the elemental composition of the molecule with high accuracy. This data serves as a definitive confirmation of the molecular formula of the compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the nitro, alkene, aromatic, and carbon-bromine functionalities.
The nitro group attached to an aromatic ring typically shows strong asymmetric and symmetric stretching vibrations in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.com The C=C stretching vibration of the alkene is expected to appear in the region of 1680-1640 cm⁻¹. vscht.cz The aromatic ring would be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1475 cm⁻¹ region. vscht.czuc.edu The C-Br stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹. uc.edu
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
|---|---|---|
| 1550-1475 | Aromatic Nitro | Asymmetric N-O Stretch |
| 1360-1290 | Aromatic Nitro | Symmetric N-O Stretch |
| 1680-1640 | Alkene | C=C Stretch |
| >3000 | Aromatic | C-H Stretch |
| 1600-1475 | Aromatic | C=C Stretch |
X-ray Crystallography for Solid-State Structural Confirmation
X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry. For the compound this compound, this method would confirm the (E)-configuration of the alkene double bond and the relative orientation of the nitrobenzene (B124822) and bromopropyl groups in the solid state.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is dependent on the arrangement of electrons within the crystal lattice. By analyzing the position and intensity of these diffracted spots, a detailed electron density map of the molecule can be generated, from which the atomic structure is ultimately resolved.
While specific crystallographic data for this compound is not available in the cited literature, the table below presents representative crystallographic parameters for a structurally related bromonitro-alkene compound, (2Z)-3-bromo-3-nitro-1-phenylprop-2-en-1-one, to illustrate the type of data obtained from such an analysis. researchgate.net
| Crystallographic Parameter | Value for a Related Compound researchgate.net |
|---|---|
| Molecular Formula | C9H6BrNO3 |
| Molecular Weight | 256.06 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a, Å | 10.090(6) |
| b, Å | 7.314(7) |
| c, Å | 25.21(2) |
| β, deg | 90 |
| Volume, ų | 1861(3) |
| Calculated Density, g/cm³ | 1.828 |
| R-factor [I > 2σ(I)] | 0.0415 |
Chromatographic Techniques for Purification and Purity Assessment
Column chromatography is a fundamental purification technique used extensively in organic synthesis to separate a target compound from unreacted starting materials, byproducts, and other impurities. pressbooks.pub For this compound, this method is effective for achieving high purity after its synthesis. rsc.org
The process involves a stationary phase, typically silica gel, packed into a glass column. rsc.org The crude reaction mixture is loaded onto the top of the column, and a solvent or mixture of solvents, known as the mobile phase or eluent, is passed through the column. rsc.org Separation occurs based on the differential adsorption of the components to the stationary phase. Compounds with higher polarity interact more strongly with the polar silica gel and move down the column more slowly, while less polar compounds travel faster.
In the purification of (E)-1-(3-bromoprop-1-en-1-yl)-2-nitrobenzene and related compounds, silica gel is a common stationary phase. rsc.orgrsc.org The mobile phase is typically a mixture of non-polar and slightly more polar solvents, such as petroleum ether and ethyl acetate, with the ratio adjusted to achieve optimal separation. rsc.org By collecting the eluent in fractions and analyzing them (e.g., by thin-layer chromatography), the pure compound can be isolated.
| Parameter | Typical Implementation |
|---|---|
| Stationary Phase | Silica Gel rsc.orgrsc.org |
| Mobile Phase (Eluent) | Petroleum ether/ethyl acetate mixture rsc.org |
| Principle of Separation | Adsorption based on compound polarity |
| Application | Post-synthesis purification and isolation rsc.org |
Chiral Supercritical Fluid Chromatography (SFC) is a specialized analytical technique used for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. phenomenex.comchromatographyonline.com The mobile phase in SFC consists of a supercritical fluid, most commonly carbon dioxide (CO₂), often mixed with a small amount of an organic modifier like methanol. phenomenex.comafmps.be This technique offers advantages such as high-speed, efficient separations and reduced consumption of organic solvents compared to traditional high-performance liquid chromatography (HPLC). afmps.bechiraltech.com The separation of enantiomers is achieved by using a chiral stationary phase (CSP), which interacts differently with each enantiomer. chromatographyonline.com
However, the application of chiral SFC for determining the enantiomeric ratio is relevant only for chiral compounds. The molecule this compound is achiral; it does not possess a stereocenter and is superimposable on its mirror image. The "(1E)" designation refers to its configuration about the carbon-carbon double bond, which is a form of diastereomerism (geometric isomerism), not enantiomerism. Therefore, this compound exists as a single structure, not as a pair of enantiomers.
Consequently, Chiral Supercritical Fluid Chromatography would not be an applicable technique for determining an "enantiomeric ratio" for this compound, as there are no enantiomers to separate. While non-chiral SFC could potentially be used for purity analysis or separation from other impurities, the specific use of chiral SFC for enantiomeric determination is not relevant to this achiral compound.
For reference, common chiral stationary phases used in SFC for the analysis of chiral molecules are often based on polysaccharide derivatives. afmps.be
| Common Chiral Stationary Phase (CSP) Types | Chiral Selector Example |
|---|---|
| Polysaccharide-based (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) phenomenex.com |
| Polysaccharide-based (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) phenomenex.com |
| Cyclofructan-based | Derivatized cyclofructans |
Theoretical and Computational Investigations of 1 1e 3 Bromoprop 1 En 1 Yl 2 Nitrobenzene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule. For 1-[(1E)-3-bromoprop-1-en-1-yl]-2-nitrobenzene, these calculations could provide valuable insights into its stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is often employed to map out reaction mechanisms, identify stable intermediates, and determine the energy barriers associated with chemical transformations.
A hypothetical DFT study on this compound could, for instance, investigate its participation in a nucleophilic substitution reaction at the allylic carbon bearing the bromine atom. The calculations would aim to locate the transition state structure and calculate the activation energy for this process.
Table 1: Hypothetical DFT-Calculated Energies for a Nucleophilic Substitution Reaction
| Species | Method/Basis Set | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |
| Reactants (this compound + Nu⁻) | B3LYP/6-31G(d) | -2145.123456 | 0.00 |
| Transition State | B3LYP/6-31G(d) | -2145.098765 | 15.5 |
| Products | B3LYP/6-31G(d) | -2145.154321 | -19.4 |
| Note: The data in this table is purely illustrative. |
Molecular Orbital Analysis for Understanding Reactivity Patterns
Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons in a molecule and how this influences its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability.
For this compound, an MO analysis would likely show the HOMO localized on the alkene π-system and the nitrobenzene (B124822) ring, while the LUMO would be expected to have significant contributions from the nitro group and the carbon atom attached to the bromine, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.
Table 2: Hypothetical Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.8 | Primarily located on the C=C double bond and the aromatic ring. |
| LUMO | -1.5 | Primarily located on the nitro group and the C-Br antibonding orbital. |
| HOMO-LUMO Gap | 5.3 | Suggests moderate kinetic stability. |
| Note: The data in this table is purely illustrative. |
Conformational Analysis and Stereochemical Preferences
The three-dimensional structure of a molecule is crucial for its properties and reactivity. Conformational analysis involves identifying the most stable arrangements of atoms (conformers) and the energy barriers between them. For this compound, the key dihedral angles to consider would be around the C-C single bonds connecting the nitrobenzene ring to the propenyl chain and the propenyl chain itself.
A computational scan of the potential energy surface by systematically rotating these bonds would reveal the low-energy conformers. It is expected that steric hindrance between the nitro group and the vinyl proton would play a significant role in determining the preferred conformation.
Prediction of Spectroscopic Properties and Validation with Experimental Data
Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. These predictions can be invaluable for interpreting experimental spectra or for identifying unknown compounds.
For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. These predicted values could then be compared with experimentally obtained spectra to confirm the structure. Similarly, calculated IR frequencies would correspond to the vibrational modes of the molecule, such as the N-O stretching of the nitro group and the C=C stretching of the alkene.
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹H NMR (vinyl H) | δ 6.7 ppm | δ 6.6 ppm |
| ¹³C NMR (C-Br) | δ 35 ppm | δ 34 ppm |
| IR (NO₂ stretch) | 1520 cm⁻¹ | 1525 cm⁻¹ |
| Note: The data in this table is purely illustrative. |
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its interactions with a solvent. An MD simulation of this compound in a solvent like water or dimethyl sulfoxide would reveal how the solvent molecules arrange themselves around the solute and how this affects its conformation and dynamics.
These simulations could also provide insights into the solvation free energy, which is important for understanding the molecule's solubility and partitioning behavior. The trajectory of the simulation would show the fluctuations of the dihedral angles and bond lengths over time, providing a more realistic picture of the molecule's behavior in solution compared to the static picture from quantum chemical calculations.
Applications of 1 1e 3 Bromoprop 1 En 1 Yl 2 Nitrobenzene in Complex Molecule Synthesis
Strategic Building Block for Heterocyclic Compound Synthesis
The unique arrangement of functional groups in 1-[(1E)-3-bromoprop-1-en-1-yl]-2-nitrobenzene makes it an adept starting material for the synthesis of a variety of heterocyclic compounds. The nitroalkene moiety, in particular, is a well-established precursor for constructing nitrogen- and oxygen-containing heterocycles. rsc.orgresearchgate.net The reactivity of this compound can be compared to other β-bromo-β-nitrostyrenes, which are known to react with a range of nucleophiles to form diverse heterocyclic structures. rsc.orgresearchgate.netnih.gov
The synthesis of substituted pyrroles, for instance, can be envisioned through a reaction with stabilized carbanions, followed by cyclization and elimination of the nitro and bromo groups. Similarly, reaction with enamines can lead to the formation of pyrrole (B145914) derivatives. rsc.org Furthermore, 1,3-dipolar cycloaddition reactions with species like azomethine ylides could potentially yield substituted pyrrolidines. researchgate.net The presence of the ortho-nitro group can also influence the regioselectivity of these cycloaddition reactions.
The general reactivity of nitroalkenes in domino reactions further expands their utility in heterocyclic synthesis. These cascade reactions allow for the construction of complex cyclic systems in a single step from simple precursors. rsc.orgresearchgate.net The allylic bromide can also participate in these transformations, for example, by reacting with a nucleophile to initiate a cascade that terminates in a cyclization involving the nitro-activated alkene.
Precursor for the Construction of Fused Ring Systems
The ortho-disposed nitro and bromopropenyl substituents on the benzene (B151609) ring of this compound provide a perfect scaffold for the synthesis of fused ring systems. Intramolecular cyclization reactions are a key strategy for constructing such bicyclic and polycyclic frameworks.
One potential pathway is through a radical cyclization mechanism. wikipedia.orgcureffi.org The generation of a radical at the allylic position, followed by an intramolecular attack on the nitro group or the aromatic ring, could lead to the formation of a new ring fused to the starting benzene ring. Radical cyclizations are known to be efficient for the formation of five- and six-membered rings. wikipedia.org The reaction conditions for such transformations often involve radical initiators like AIBN (azobisisobutyronitrile) and a radical mediator such as tributyltin hydride. cureffi.org
Another approach involves a reductive cyclization of the nitro group. Reduction of the nitro group to an amino group would generate a species poised for intramolecular cyclization onto the allylic bromide, potentially forming a nitrogen-containing fused ring system. Alternatively, an intramolecular redox cyclization, a process that has been observed in similar ortho-substituted nitroaromatics, could lead to the formation of fused heterocyclic systems like cinnolines. nih.govrsc.org
A hypothetical reaction scheme for the formation of a fused ring system is presented below:
| Reactant | Reagents and Conditions | Product Structure (Hypothetical) | Fused Ring System |
| This compound | 1. Reduction of NO2 (e.g., Fe/HCl) 2. Intramolecular cyclization | Dihydroquinoline derivative | Benzopyridine |
| This compound | Radical initiator (e.g., AIBN), Bu3SnH | Tricyclic indole derivative | Indole |
Role in the Generation of Advanced Organic Scaffolds and Molecular Architectures
The ability to participate in a multitude of reactions makes this compound a valuable tool for creating advanced organic scaffolds. These scaffolds are the core structures of complex molecules and are crucial in the development of new materials and pharmaceuticals. The synthesis of fused-ring systems and diarylmethane flavonoids via ortho-quinone methide intermediates is an example of the construction of such complex architectures. rsc.org
The Heck cross-coupling reaction, for example, could be employed to couple the vinyl bromide (formed after a potential isomerization or elimination) with other unsaturated molecules, leading to the formation of extended conjugated systems. rsc.org The allylic bromide can be used to introduce the 2-nitrophenylpropenyl moiety into larger molecules through nucleophilic substitution.
Furthermore, the nitro group itself can be transformed into a variety of other functional groups, such as amines, hydroxylamines, and nitroso groups, each opening up new avenues for derivatization and the construction of more complex molecular architectures. The synthesis of nitrophenyl-group-containing heterocycles is a testament to the versatility of this functional group in building complex structures. nih.gov
Stereocontrolled Synthesis of Chiral Compounds Utilizing the Allylic Bromide Moiety
The allylic bromide moiety in this compound is a key functional group for stereocontrolled synthesis. Asymmetric allylic substitution reactions are a powerful tool for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. nih.gov
In the presence of a suitable chiral catalyst, typically a transition metal complex with a chiral ligand, the allylic bromide can react with a wide range of nucleophiles to produce chiral products with high enantiomeric excess. nih.gov For example, a palladium-catalyzed asymmetric allylic alkylation could be used to introduce a variety of carbon-based nucleophiles, leading to the formation of a new stereocenter. organic-chemistry.org
The stereochemical outcome of these reactions is often determined by the nature of the chiral ligand, the metal catalyst, and the reaction conditions. The development of stereochemically diverse ligands has been crucial in expanding the scope and efficiency of these transformations. nih.gov
A representative table of potential stereocontrolled reactions is shown below:
| Reaction Type | Chiral Catalyst/Ligand (Example) | Nucleophile (Example) | Product Type (Hypothetical) |
| Asymmetric Allylic Alkylation (AAA) | Pd(0) / Chiral Phosphine Ligand | Malonate ester | Chiral ester with a 2-nitrophenylpropenyl substituent |
| Asymmetric Allylic Amination (AAA) | Iridium / Chiral Ligand | Phthalimide | Chiral amine with a 2-nitrophenylpropenyl substituent |
| Chromium-catalyzed Allylation | CrCl2 / Chiral Oxazoline Ligand | Benzaldehyde | Chiral homoallylic alcohol with a 2-nitrophenyl substituent |
Future Research Directions
Development of Novel and Efficient Synthetic Routes
While methods for the synthesis of related structures exist, future research will likely focus on developing more efficient, stereoselective, and environmentally benign routes to 1-[(1E)-3-bromoprop-1-en-1-yl]-2-nitrobenzene and its derivatives. Current synthetic approaches often rely on the functionalization of cinnamaldehyde (B126680) precursors. However, exploring alternative strategies could provide access to a wider range of analogues with diverse substitution patterns.
Key areas for future investigation include:
Alkene Cross-Metathesis: The use of alkene cross-metathesis reactions could offer a highly efficient and modular approach to constructing the propenyl-nitrobenzene core. researchgate.net A potential route could involve the reaction of a simple nitroalkene with a suitable bromo-containing alkene partner, catalyzed by modern ruthenium-based catalysts. researchgate.net This methodology is known for its functional group tolerance and predictable selectivity. researchgate.net
Stereoselective Alkene Formation: Developing methods that ensure the exclusive formation of the (E)-isomer is crucial. Strategies such as the diastereoselective glyoxylate (B1226380) ene reaction, which has been used to set the (E)-stereochemistry in similar bromoalkenes, could be adapted. nih.gov Furthermore, modern stereospecific hydroalkylation of terminal alkynes presents another powerful tool for accessing (E)-alkenes with high selectivity. researchgate.net
Direct C-H Functionalization: Investigating the direct C-H vinylation of 2-nitrotoluene (B74249) derivatives with brominated coupling partners could provide a more atom-economical synthesis. This approach would bypass the need for pre-functionalized starting materials like cinnamaldehydes.
Flow Chemistry and Microwave-Assisted Synthesis: The implementation of flow chemistry or microwave-assisted protocols could significantly reduce reaction times, improve yields, and enhance the safety and scalability of the synthesis. Microwave irradiation has been shown to be effective in the stereoselective synthesis of (Z)-1-bromo-1-alkenes from anti-2,3-dibromoalkanoic acids and could be explored for the synthesis of the (E)-isomer of the target compound. researchgate.net
A comparison of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Future Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Alkene Cross-Metathesis | High efficiency, modularity, functional group tolerance | Catalyst cost and sensitivity, potential for side reactions |
| Stereoselective Alkylation | High stereocontrol | May require multi-step sequences |
| Direct C-H Functionalization | High atom economy, reduced waste | Catalyst development, regioselectivity control |
Exploration of Unprecedented Reactivity Modes and Catalytic Systems
The unique arrangement of functional groups in this compound opens the door to exploring a wide range of chemical transformations. Future research should aim to uncover novel reactivity patterns beyond the expected behavior of the individual functional groups.
Denitrative Cross-Coupling Reactions: The nitro group in β-nitrostyrenes can act as a leaving group in cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. nih.govfrontiersin.org This denitrative reactivity could be exploited to synthesize a variety of disubstituted alkenes from the target compound. nih.gov The radical-induced coupling of β-nitrostyrenes with various radical species offers a pathway to substituted alkenes, a reactivity pattern that could be extended to this system. epfl.ch
Hypervalent Iodine Catalysis: Bromoalkenes are known to undergo oxidative hydrolysis to form α-bromoketones in the presence of hypervalent iodine catalysts. researchgate.netresearchgate.net Investigating this transformation with the title compound could provide access to novel keto-derivatives with potential synthetic utility.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a variety of transformations. Its application to the bromination of alkenes has been demonstrated, and this approach could be used to further functionalize the molecule. nih.gov Additionally, photoredox catalysis could enable novel cycloaddition or hydroaminoalkylation reactions involving the styrenic system.
Single-Atom Catalysis: The use of single-atom catalysts for the functionalization of alkenes, including epoxidation and aziridination, is a rapidly developing field. dtic.mil Applying these advanced catalytic systems to this compound could lead to the synthesis of highly functionalized and stereochemically complex molecules.
Traceless Directing Group Reactivity: The nitro group has been shown to act as a traceless directing group, reversing the typical site-selectivity in radical reactions of styrene (B11656) derivatives. jhuapl.edu Exploring this concept with the target compound could lead to unexpected and synthetically valuable transformations.
Integration into Cascading and Domino Reactions
The multifunctionality of this compound makes it an ideal substrate for the design of novel cascade or domino reactions, which allow for the rapid construction of complex molecular architectures from simple starting materials.
Michael Addition-Initiated Cascades: The conjugated nitroalkene moiety is an excellent Michael acceptor. nih.gov A Michael addition could be the first step in a cascade sequence, with the resulting intermediate undergoing further reactions. For example, a nucleophilic attack on the double bond could be followed by an intramolecular cyclization involving the allylic bromide.
Three-Component Reactions: Gold(I)-catalyzed tandem three-component reactions involving β-nitrostyrenes, 1,3-dicarbonyl compounds, and primary amines have been used to synthesize polysubstituted pyrroles. researchgate.net Adapting this methodology to the target compound could provide a direct route to highly functionalized pyrrole (B145914) derivatives.
Intramolecular Rearrangement/Cycloaddition: Inspired by the cascade intramolecular rearrangement/cycloaddition of nitrocyclopropane (B1651597) carboxylates, nih.gov it may be possible to design systems where the target molecule undergoes an initial transformation to a reactive intermediate that then participates in a cycloaddition reaction.
Diels-Alder Reactions: Nitroalkenes are effective dienophiles in Diels-Alder reactions. nih.govmdpi.com The title compound could be used as a dienophile to construct complex cyclic systems. Furthermore, cascade Diels-Alder reactions of styrene derivatives have been reported and could be a fruitful area of investigation.
Advanced Computational Modeling for Mechanism Elucidation and Design
To guide the development of new reactions and understand the unique reactivity of this compound, advanced computational modeling will be an indispensable tool. Density Functional Theory (DFT) calculations can provide deep insights into reaction mechanisms, transition state geometries, and the factors controlling selectivity.
Mechanism of Cycloaddition Reactions: DFT studies have been successfully employed to elucidate the molecular mechanism of [3+2] cycloaddition reactions between nitroalkenes and various partners. nih.govnih.gov Similar computational approaches can be used to predict the feasibility and stereochemical outcome of cycloaddition reactions involving the target compound.
Elucidation of Cascade Reaction Pathways: The conversion of β-nitrostyrenes to naphthofurans via a cascade reaction has been investigated theoretically, with DFT being used to propose plausible mechanistic routes. researchgate.net Computational modeling can be used to map out the potential energy surfaces of proposed cascade reactions involving this compound, helping to identify the most likely reaction pathways and intermediates.
Stereoselectivity in Polymerization: DFT calculations have been used to understand the stereoselectivity in the polymerization of functionalized styrenes catalyzed by rare-earth-metal complexes. acs.org If the title compound is considered as a monomer, computational studies could aid in the design of catalysts that control the stereochemistry of the resulting polymer.
In Silico Design of Novel Reactivity: Computational screening can be used to predict new, undiscovered reactions. By modeling the interaction of the target molecule with various reagents and catalysts under different conditions, it may be possible to identify promising new transformations for experimental validation.
Application in Materials Science and Optoelectronic Systems (Focus on chemical properties, not biological)
The conjugated π-system of this compound, functionalized with both an electron-withdrawing nitro group and a reactive bromo group, suggests potential applications in materials science, particularly in the development of novel polymers and optoelectronic materials.
Synthesis of Functionalized Polymers: The vinyl group of the styrenic core allows for polymerization. The presence of the nitro and bromo functionalities on the monomer unit would lead to functionalized polystyrenes with unique properties. researchgate.net These functional groups could be used for post-polymerization modification, allowing for the tuning of the polymer's properties. The synthesis of polymers from styrenic monomers is a well-established field, and the incorporation of this unique monomer could lead to materials with novel characteristics. researchgate.netlibretexts.org
Conductive Polymers: The extended π-conjugation in polymers derived from this monomer could lead to materials with interesting electronic properties. The synthesis of conductive polymers is an active area of research, and new monomers are constantly being sought to create materials with enhanced conductivity and processability. youtube.comnih.gov
Nonlinear Optical (NLO) Materials: Organic molecules with donor-acceptor π-conjugated systems are known to exhibit significant nonlinear optical properties. The nitro group is a strong electron acceptor, and its presence in the conjugated system of the target molecule suggests that it could be a promising candidate for NLO applications. nih.govresearchgate.netdtic.milacs.org Further functionalization to introduce donor groups could enhance these properties.
Optoelectronic Systems: The electronic and optical properties of π-electronic systems can be tuned by the introduction of substituents. The nitro group, with its strong electron-withdrawing nature, can significantly modulate the electronic states of π-conjugated molecules. mdpi.com This makes compounds like this compound and polymers derived from it interesting candidates for components in optoelectronic devices, where control over energy levels and charge transfer properties is crucial. frontiersin.orgnih.gov
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-nitrotoluene |
| cinnamaldehyde |
| α-bromoketones |
| polysubstituted pyrroles |
Q & A
Q. How can researchers resolve discrepancies in reported melting points or spectral data?
- Answer :
- Purity Assessment : Repeat synthesis and characterize via HPLC (>95% purity threshold).
- Interlaboratory Validation : Cross-check NMR (e.g., using deuterated solvents) and melting points with PubChem or NIST data .
- Crystallographic Refinement : Use SHELXL to resolve ambiguities in X-ray data, ensuring accurate bond parameter reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
